Differential IC50 Values for JAK2-WT vs. JAK2-V617F Mutant Autophosphorylation
NSC 42834 inhibits JAK2-WT autophosphorylation with an IC50 of 15 µM and JAK2-V617F mutant autophosphorylation with an IC50 of 28 µM in transfected BSC-40 cell assays, demonstrating differential inhibitory potency between wild-type and oncogenic mutant forms . In contrast, direct STAT3 inhibitor Stattic exhibits an IC50 of 5.1 µM against STAT3 activation with selectivity over STAT1, representing a different molecular target (transcription factor vs. upstream kinase) . Fedratinib (TG101348), a clinical-stage ATP-competitive JAK2 inhibitor, displays an IC50 of 3 nM against JAK2—approximately 5,000-fold more potent than NSC 42834—but lacks the published selectivity profile against Tyk2 and c-Src that characterizes NSC 42834, and exhibits additional activity against FLT3 and RET .
| Evidence Dimension | JAK2 autophosphorylation inhibition potency |
|---|---|
| Target Compound Data | JAK2-WT IC50 = 15 µM; JAK2-V617F IC50 = 28 µM |
| Comparator Or Baseline | Stattic: STAT3 IC50 = 5.1 µM; Fedratinib: JAK2 IC50 = 3 nM; Momelotinib: JAK2 IC50 = 18 nM |
| Quantified Difference | NSC 42834 is ~5,000-fold less potent than Fedratinib against JAK2 but lacks FLT3/RET off-target activity; targets JAK2 kinase vs. STAT3 transcription factor |
| Conditions | BSC-40 cells transfected with WT-JAK2 or V617F-JAK2 (NSC 42834); cell-free kinase assays (Fedratinib, Momelotinib); STAT3 activation assay (Stattic) |
Why This Matters
This differential IC50 profile enables researchers studying JAK2-V617F-driven malignancies to select a tool compound with moderate potency and a well-characterized selectivity window, suitable for dose-response studies without the confounding off-target effects associated with more potent clinical JAK2 inhibitors.
